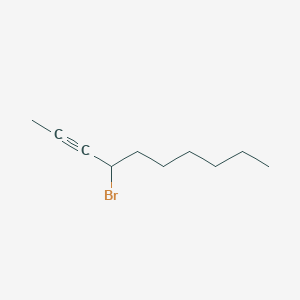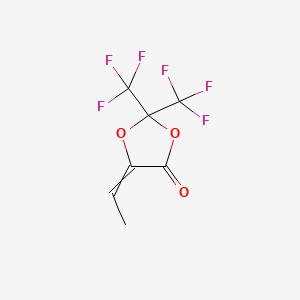
5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one is a synthetic organic compound characterized by its unique dioxolane ring structure and the presence of trifluoromethyl groups. These features make it an interesting subject of study in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one typically involves the reaction of ethylidene precursors with trifluoromethyl-containing reagents under controlled conditions. Common methods may include:
Aldol Condensation: Combining ethylidene compounds with trifluoromethyl ketones in the presence of a base.
Cyclization Reactions: Using catalysts to promote the formation of the dioxolane ring.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form higher oxidation state products.
Reduction: Using reducing agents to break down the compound into simpler molecules.
Substitution: Replacing one of the functional groups with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products depend on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its effects on biological systems.
Medicine: Exploring its potential as a pharmaceutical compound.
Industry: Using its unique properties in material science and engineering.
Mecanismo De Acción
The mechanism of action involves the interaction of 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one with molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance its binding affinity and stability, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(trifluoromethyl)-1,3-dioxolane: Lacks the ethylidene group.
5-Methyl-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one: Contains a methyl group instead of an ethylidene group.
Uniqueness
The presence of the ethylidene group in 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one distinguishes it from similar compounds, potentially offering unique reactivity and applications.
Propiedades
Número CAS |
825630-88-4 |
|---|---|
Fórmula molecular |
C7H4F6O3 |
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
5-ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C7H4F6O3/c1-2-3-4(14)16-5(15-3,6(8,9)10)7(11,12)13/h2H,1H3 |
Clave InChI |
GCEYAWQVGJYVHD-UHFFFAOYSA-N |
SMILES canónico |
CC=C1C(=O)OC(O1)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
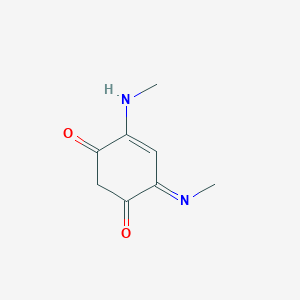
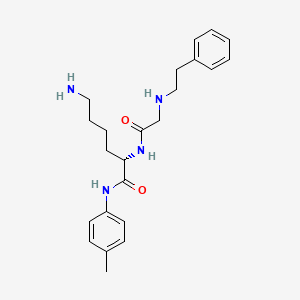
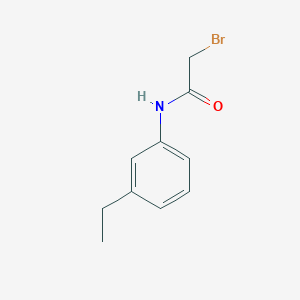
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
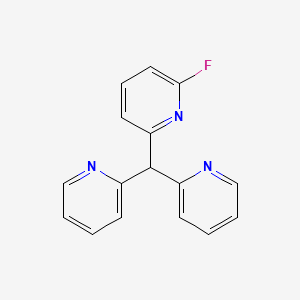
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
